4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide
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Overview
Description
4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide is a complex organic compound with a unique structure that includes multiple dimethylamino groups and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzoyl intermediate: This step involves the reaction of 4-(dimethylamino)benzoyl chloride with an amine to form the benzoyl intermediate.
Cyclohexadiene formation: The intermediate is then reacted with a substituted cyclohexadiene under specific conditions to form the cyclohexa-1,5-dien-1-yl structure.
Final coupling: The final step involves coupling the cyclohexadiene intermediate with another benzamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclohexadienes.
Scientific Research Applications
4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and smart polymers.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
4-(dimethylamino)benzaldehyde: Used in organic synthesis and as a precursor for other compounds.
N,N-dimethylbenzamide: Utilized in various chemical reactions and as an intermediate in synthesis.
Uniqueness
4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide is unique due to its complex structure, which allows for multiple functional interactions and applications. Its combination of dimethylamino and benzamide groups provides versatility in chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-[3-[[4-(dimethylamino)benzoyl]amino]-4-methylphenyl]-2-methylcyclohexa-1,5-dien-1-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O2/c1-21-7-8-26(20-30(21)34-32(38)24-11-16-28(17-12-24)36(5)6)25-13-18-29(22(2)19-25)33-31(37)23-9-14-27(15-10-23)35(3)4/h7-18,20,25H,19H2,1-6H3,(H,33,37)(H,34,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYFMLCGGGBWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(C1)C2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)N(C)C)NC(=O)C4=CC=C(C=C4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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